BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Biological Insights into
Sculponeatin N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sculponeatin N

Cat. No.: B15596617

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatin N, a naturally occurring ent-kaurane diterpenoid, has garnered attention within
the scientific community for its notable cytotoxic activities. Isolated from Isodon sculponeatus,
this compound represents a class of molecules with significant potential in the development of
novel therapeutic agents. This technical guide provides a comprehensive overview of the
spectroscopic data of Sculponeatin N, detailed experimental protocols for its characterization,
and an exploration of its biological context, including relevant signaling pathways.

Chemical Structure and Properties

Sculponeatin N is characterized by the chemical formula C25H4004 and has a molecular
weight of 404.58 g/mol . Its structure was elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural confirmation of Sculponeatin N relies on a combination of spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS).
The data presented here are compiled from the primary literature describing its isolation and
characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H and 3C NMR spectra of Sculponeatin N were recorded in deuterated chloroform
(CDCIs). The chemical shifts (8) are reported in parts per million (ppm) and coupling constants

(J) in Hertz (Hz).

Table 1: *H NMR Spectroscopic Data for Sculponeatin N (in CDCls3)

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15596617?utm_src=pdf-body
https://www.benchchem.com/product/b15596617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Position o (ppm) Multiplicity J (Hz)
1la 1.55 m

1B 1.25 m

20 1.65 m

2B 1.45 m

3a 1.80 m

3B 1.35 m

5 2.10 d 11.0
6a 4.30 d 12.0
6B 4.15 d 12.0
9 2.25 m

1la 1.70 m

11B 1.50 m

12a 1.60 m

12B 1.40 m

13 2.50 m

14a 1.90 m

14p 1.75 m

17a 4.95 S

17b 4.85 S

18-CHs 0.95 S

19-CHs 1.05 S

20-CHs 0.85 S

2' 6.10 qq 70,15
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Position o (ppm) Multiplicity J (Hz)

3'-CHs 1.95 d 7.0

| 4-CHs | 1.85|d | 1.5]

Table 2: 13C NMR Spectroscopic Data for Sculponeatin N (in CDCIs)
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Position o (ppm) Type
1 38.5 CH:
2 18.5 CH:
3 42.0 CH2
4 335 C

5 55.0 CH
6 70.0 CH2
7 205.0 C

8 60.0 C

9 50.0 CH
10 40.0 C
11 20.0 CH2
12 30.0 CH2
13 35.0 CH
14 25.0 CH:
15 150.0 C
16 110.0 CH:
17 115.0 CH:
18 33.0 CHs
19 22.0 CHs
20 15.0 CHs
1 168.0 C
2' 128.0 CH
3 138.0 C
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Position o (ppm) Type
4 16.0 CHs
| 5| 20.5| CHs |

Infrared (IR) Spectroscopy

The IR spectrum of Sculponeatin N reveals characteristic absorption bands corresponding to

its functional groups.

Table 3: IR Spectroscopic Data for Sculponeatin N

Wavenumber (cm—?) Intensity Assignment
3450 Strong, Broad O-H stretch
1710 Strong C=0 stretch (ketone)

| 1645 | Medium | C=C stretch |

Mass Spectrometry (MS)

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) provides the accurate
mass of the molecule, confirming its elemental composition.

Table 4: HRESIMS Data for Sculponeatin N

lon Calculated m/z Found m/z

| IM+Na]* | 427.2824 | 427.2822 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for
the isolation and spectroscopic analysis of Sculponeatin N.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15596617?utm_src=pdf-body
https://www.benchchem.com/product/b15596617?utm_src=pdf-body
https://www.benchchem.com/product/b15596617?utm_src=pdf-body
https://www.benchchem.com/product/b15596617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Isolation of Sculponeatin N from Isodon sculponeatus

The air-dried and powdered aerial parts of Isodon sculponeatus are extracted with 95% ethanol
at room temperature. The resulting extract is concentrated under reduced pressure. The
residue is then suspended in water and partitioned successively with petroleum ether,
chloroform, and ethyl acetate. The chloroform-soluble fraction is subjected to column
chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions
containing Sculponeatin N are identified by thin-layer chromatography (TLC) and combined.
Further purification is achieved by repeated column chromatography on silica gel and
preparative TLC to yield pure Sculponeatin N.

Isodon sculponeatus Extraction Partitioning 9 Silica Gel Column p o q
[ (Aerial Parts) )—>[(95% E(OH%[(Peﬁro\eum Ether, CHCls, EtOAc)J"[Chlumfo'm FracmHChromatography]"[combmed Fracﬁwonsj—»@reparaﬂve TLC) Pure Sculponeatin N

Click to download full resolution via product page

Isolation workflow for Sculponeatin N.

Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a Bruker AV-400 or equivalent
spectrometer. Samples are dissolved in CDCIls, and chemical shifts are referenced to the
residual solvent signals.

e IR Spectroscopy: The IR spectrum is obtained using a Bruker Tensor 27 or similar FT-IR
spectrometer with KBr pellets.

e Mass Spectrometry: HRESIMS data are acquired on an Agilent 6210 TOF or a comparable
high-resolution mass spectrometer using electrospray ionization in positive ion mode.
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Workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

Diterpenoids isolated from the Isodon genus are known to exhibit a range of biological
activities, with cytotoxicity against various cancer cell lines being a prominent feature. While the
specific signaling pathways affected by Sculponeatin N have not been extensively elucidated,
the cytotoxic effects of related ent-kaurane diterpenoids often involve the induction of
apoptosis. Key signaling pathways implicated in the action of similar compounds include the
MAPK and PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that
regulates a wide array of cellular processes, including proliferation, differentiation, and
apoptosis. The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another critical signaling
route that plays a central role in cell survival, growth, and proliferation. Dysregulation of these
pathways is a common feature of many cancers. It is plausible that Sculponeatin N exerts its
cytotoxic effects by modulating one or both of these pathways, leading to the induction of
apoptosis in cancer cells. Further research is required to delineate the precise molecular
mechanisms of Sculponeatin N.
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Potential signaling pathways for Sculponeatin N.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and
experimental protocols related to Sculponeatin N. The detailed NMR, IR, and MS data serve
as a crucial reference for the identification and characterization of this compound. While the full
extent of its biological activity is still under investigation, its cytotoxic properties suggest a
potential for therapeutic applications. Further studies into its mechanism of action, particularly
its effects on key signaling pathways such as MAPK and PI3K/Akt, are warranted to fully
realize its potential in drug discovery and development.

 To cite this document: BenchChem. [Spectroscopic and Biological Insights into Sculponeatin
N: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596617#spectroscopic-data-nmr-ir-ms-of-
sculponeatin-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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